molecular formula C8H13NS B13286471 1-(4-Methyl-2-thienyl)propylamine

1-(4-Methyl-2-thienyl)propylamine

Cat. No.: B13286471
M. Wt: 155.26 g/mol
InChI Key: VONCZRWHJOEMOC-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-thienyl)propylamine is an organic compound with the molecular formula C₈H₁₃NS It belongs to the class of amines and contains a thiophene ring, which is a five-membered ring consisting of four carbon atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methyl-2-thienyl)propylamine can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-thiophenecarboxaldehyde with propylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-2-thienyl)propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-(4-Methyl-2-thienyl)propylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing thiophene rings.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of materials for electronic and optoelectronic devices due to its conductive properties.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-thienyl)propylamine involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the amine group can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler analog with a similar ring structure but lacking the propylamine side chain.

    2-Aminothiophene: Contains an amino group directly attached to the thiophene ring.

    4-Methylthiophene: Similar structure but without the propylamine group.

Uniqueness

1-(4-Methyl-2-thienyl)propylamine is unique due to the presence of both the thiophene ring and the propylamine side chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

1-(4-methylthiophen-2-yl)propan-1-amine

InChI

InChI=1S/C8H13NS/c1-3-7(9)8-4-6(2)5-10-8/h4-5,7H,3,9H2,1-2H3

InChI Key

VONCZRWHJOEMOC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CS1)C)N

Origin of Product

United States

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